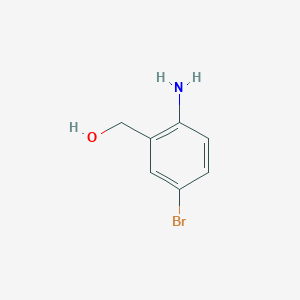

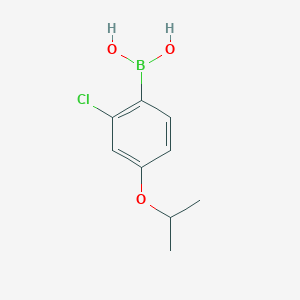

(2-クロロ-4-イソプロポキシフェニル)ボロン酸

説明

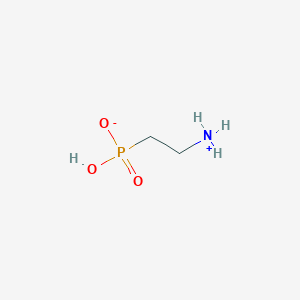

(2-Chloro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and industrial chemistry. They can act as synthetic intermediates, building blocks, and are used in sensing, protein manipulation, therapeutics, biological labeling, and separation .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (2-Chloro-4-isopropoxyphenyl)boronic acid, they do provide insight into the synthesis of related boronic acid compounds. For example, the synthesis of boronic acid complexes can involve multiple stages, including the formation of intermediates and subsequent chelation by expulsion of certain groups and ring closure . Additionally, the introduction of functional groups such as aminophosphonic acid into boronic acids can lead to new derivatives with potential applications, suggesting that similar strategies could be applied to synthesize (2-Chloro-4-isopropoxyphenyl)boronic acid .

Molecular Structure Analysis

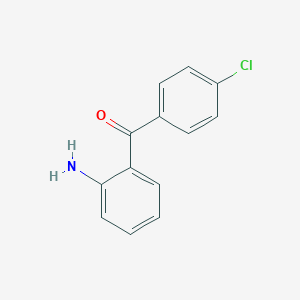

The molecular structure of boronic acids is characterized by the presence of a boron atom bonded to two hydroxyl groups. In the case of the related compounds discussed in the papers, the boronic acid moiety is attached to a phenyl ring, which can be further substituted with various groups such as amino, diethoxyphosphoryl, and nitro groups . These substitutions can influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is a fundamental reaction in the sensing and manipulation of biomolecules. The papers suggest that boronic acids can participate in complex formation reactions, as seen in the formation of a luminescent boron complex in sulfuric acid media . Additionally, boronic acids can catalyze reactions such as dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and stability of the boronic acid. The papers indicate that the introduction of substituents can lead to variations in properties such as solubility, crystallization behavior, and the ability to form hydrogen bonds and other non-covalent interactions . These properties are essential for the practical applications of boronic acids in different fields.

科学的研究の応用

センシングアプリケーション

ボロン酸は、(2-クロロ-4-イソプロポキシフェニル)ボロン酸を含む、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力で知られています。この相互作用は、均一なアッセイから不均一な検出システムまで、さまざまなセンシングアプリケーションでの使用に不可欠です。 例えば、ドーパミンなどのカテコールアミンを検出するための蛍光センサーで使用できます .

化学合成

化学合成の分野では、ボロン酸は貴重な試薬です。それらは、穏やかで官能基耐容性の反応条件、安定した性質、およびパラジウム(II)錯体との迅速なトランスメタル化により、鈴木・宮浦カップリング反応に特に役立ちます。 これにより、複雑な有機分子を生成するのに適しています .

作用機序

In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .

It is stored in a refrigerator and is stable under normal temperatures and pressures .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(2-chloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHQUDYWHNUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627947 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313545-47-0 | |

| Record name | {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-4-isopropoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。